5,6-Dichloro-3-indoleacetic acid
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Overview
Description
5,6-Dichloro-3-indoleacetic acid is a synthetic compound belonging to the indoleacetic acid family. It is structurally characterized by the presence of two chlorine atoms at the 5 and 6 positions of the indole ring, and an acetic acid moiety at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dichloro-3-indoleacetic acid typically involves a multi-step reaction starting from 5,6-dichloroindole. One common method includes the following steps :
Step 1: Reaction of 5,6-dichloroindole with copper (II) bis(trifluoromethanesulfonate) in dichloromethane at 20°C for 16 hours.
Step 2: Treatment of the intermediate product with lithium hydroxide in a mixture of water and tetrahydrofuran at 20°C for 16 hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5,6-Dichloro-3-indoleacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the indole ring or the acetic acid moiety.
Substitution: The chlorine atoms at the 5 and 6 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while substitution reactions can yield various substituted indole derivatives .
Scientific Research Applications
5,6-Dichloro-3-indoleacetic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex indole derivatives.
Biology: This compound is studied for its potential role in plant growth regulation, similar to other indoleacetic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its structural similarity to other bioactive indole derivatives
Mechanism of Action
The mechanism of action of 5,6-Dichloro-3-indoleacetic acid involves its interaction with specific molecular targets and pathways. In plants, it likely functions as an auxin, influencing cell division, elongation, and differentiation. In medical research, its effects are mediated through binding to specific receptors and enzymes, leading to alterations in cellular processes such as apoptosis and proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the chlorine atoms.
Indole-3-butyric acid: Another plant hormone with an additional carbon in the side chain.
2,4-Dichlorophenoxyacetic acid: A synthetic auxin with two chlorine atoms but a different core structure.
Uniqueness
5,6-Dichloro-3-indoleacetic acid is unique due to the presence of chlorine atoms at the 5 and 6 positions, which can influence its reactivity and biological activity. This structural modification can enhance its stability and potentially increase its efficacy in various applications compared to its non-chlorinated counterparts .
Properties
Molecular Formula |
C10H7Cl2NO2 |
---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
2-(5,6-dichloro-3H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-2-6-5(1-10(14)15)4-13-9(6)3-8(7)12/h2-5H,1H2,(H,14,15) |
InChI Key |
XMYZJSOBJPEGLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=CC(=C(C=C2C1CC(=O)O)Cl)Cl |
Origin of Product |
United States |
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